Pyridin-4-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting functional groups, including a pyridinyl group, a thiophenyl group, a thiazolyl group, and a piperazinyl group. These groups are common in many pharmaceutical compounds due to their ability to participate in various chemical reactions and form stable structures .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in pi stacking interactions and hydrogen bonding, which can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by the electron-rich heterocycles and the presence of the piperazine ring. These groups can act as both nucleophiles and electrophiles in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound basic, and the aromatic rings could increase its stability and rigidity .Scientific Research Applications
Heterocyclic Cores in Drug Development
Research has explored the development of small molecules with a heterocyclic core, including Pyridin-4-yl derivatives, for their potential as histamine H3 receptor antagonists. These compounds have shown high affinity and selectivity, indicating their promise for crossing the blood-brain barrier and targeting H3 receptors after oral administration in rats (Swanson et al., 2009).
Antimicrobial and Antiviral Activities
Pyridine derivatives, including Pyridin-4-yl compounds, have been synthesized and evaluated for antimicrobial activity, demonstrating variable and modest effectiveness against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Additionally, certain derivatives have shown potential in antiviral activity, suggesting a broad spectrum of biological applications (Attaby et al., 2006).
Molecular Interactions and Antagonistic Properties
Studies have investigated the molecular interaction of Pyridin-4-yl derivatives with specific receptors, such as the CB1 cannabinoid receptor, highlighting their structural and functional relevance in drug design (Shim et al., 2002).
Anticancer Activity
Pyridin-4-yl compounds have also been synthesized and tested for their anticancer activity, revealing potential efficacy against various human cancer cell lines. This suggests their utility in developing novel therapeutic agents for cancer treatment (Inceler, Yılmaz, & Baytas, 2013).
Patent Analysis for Drug Discovery
An analysis of patents reflects the interest in Pyridin-4-yl and related compounds in drug discovery, particularly as selective agonists for migraine treatment with fewer side effects, underscoring their pharmaceutical significance (Habernickel, 2001).
Structural and Optical Properties
The synthesis and characterization of Pyridin-4-yl derivatives have been explored, focusing on their structural and optical properties, including absorption and fluorescence spectra. This research underlines the versatility of these compounds in materials science and potential applications in low-cost luminescent materials (Volpi et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
pyridin-4-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c22-16(13-1-4-18-5-2-13)20-6-8-21(9-7-20)17-19-15(12-24-17)14-3-10-23-11-14/h1-5,10-12H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHTMYQYCZSTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.